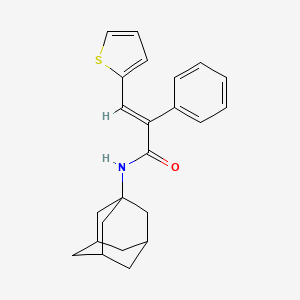

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

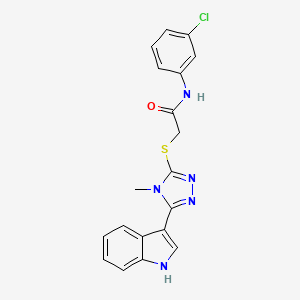

The compound is a complex organic molecule that includes an adamantyl group, a phenyl group, and a thienyl group. The adamantyl group is a bulky, diamond-like structure that can impart unique properties to the molecule . The phenyl and thienyl groups are aromatic rings, which can participate in pi-pi interactions and may influence the molecule’s reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using organolithium derivatives of heteroaromatics with di (1-adamantyl) ketone to give potentially rotameric tertiary alcohols .Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between the adamantyl, phenyl, and thienyl groups. For example, in related compounds, the syn isomer makes up 85–100% of (2-furanyl)diadamantylmethanol and 80–90% of the 2-thienyl derivative, depending on the NMR solvent .Scientific Research Applications

Synthesis and Structural Properties

Synthesis of Adamantyl-Substituted Nitrogen Heterocycles : A study by Litvinov et al. (1985) demonstrates the use of 3-(1-adamantyl)-3-chloropropenal as a synthon for obtaining various adamantyl-substituted nitrogen heterocycles, highlighting the versatile synthetic applications of adamantane derivatives (Litvinov et al., 1985).

Crystal Structure Analysis : Bai et al. (2012) conducted a study on the crystal structure of a molecule similar to the queried compound, offering insights into the structural properties of adamantane-based compounds (Bai et al., 2012).

Rotamerization Studies in Adamantyl Derivatives : Research by Lomas and Adenier (2002) explored the effects of tert-alkyl groups on rotamerization in adamantyl derivatives, contributing to our understanding of the molecular dynamics of such compounds (Lomas & Adenier, 2002).

Biological Activities

Antimicrobial and Anti-Inflammatory Properties : Al-Abdullah et al. (2014) investigated the antimicrobial and anti-inflammatory activities of adamantyl-based compounds, demonstrating their potential in pharmaceutical applications (Al-Abdullah et al., 2014).

Cholinesterase Inhibitory Activities : A study by Kwong et al. (2017) on the inhibitory activities of adamantyl-based ester derivatives on acetylcholinesterase and butyrylcholinesterase suggests potential therapeutic applications in neurodegenerative diseases (Kwong et al., 2017).

Histone Deacetylase Inhibition : Remiszewski et al. (2003) explored N-hydroxy-3-phenyl-2-propenamides as inhibitors of human histone deacetylase, indicating potential applications in cancer treatment (Remiszewski et al., 2003).

Material Science and Chemistry

Organic Solid-State Fluorescent Dyes : Krajcovic et al. (2016) researched the impact of adamantyl side groups on the efficiency and thermal stability of organic dyes, offering insights into their use in material science (Krajcovic et al., 2016).

Synthesis of Adamantane-Based Compounds : Feng et al. (2019) synthesized and characterized 3-phenyl-adamantane-1-carboxylic acid, contributing to the development of adamantyl-based materials (Feng et al., 2019).

Properties

IUPAC Name |

(E)-N-(1-adamantyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NOS/c25-22(24-23-13-16-9-17(14-23)11-18(10-16)15-23)21(12-20-7-4-8-26-20)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,24,25)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZEHPUSYCDCQ-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=CC4=CC=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)